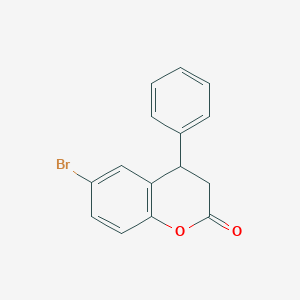










|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[O:8][C:7](=[O:12])[CH2:6][CH:5]2[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[C:19](=[O:22])([O-])[O-].[K+].[K+].[I-].[Na+].[CH2:27](Cl)[C:28]1[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1>CO.CC(C)=O>[CH3:19][O:22][C:7](=[O:12])[CH2:6][CH:5]([C:4]1[CH:3]=[C:2]([Br:1])[CH:11]=[CH:10][C:9]=1[O:8][CH2:27][C:28]1[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1)[C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1 |f:1.2.3,4.5|
|


|
Name
|
|
|
Quantity
|
85 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C2C(CC(OC2=CC1)=O)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
46.7 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
20.5 g
|
|
Type
|
reactant
|
|
Smiles
|
[I-].[Na+]
|
|
Name
|
|
|
Quantity
|
40.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)Cl
|
|
Name
|
|
|
Quantity
|
350 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
350 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
was refluxed for 3 hrs
|
|
Duration
|
3 h
|
|
Type
|
CUSTOM
|
|
Details
|
After evaporation of the solvents the residue
|
|
Type
|
EXTRACTION
|
|
Details
|
was extracted with diethyl ether (2×300 ml)
|
|
Type
|
WASH
|
|
Details
|
the extract was washed with water (2×200 ml) and aqueous sodium carbonate
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
Drying (Na2SO4) and rotoevaporation
|
|
Type
|
WAIT
|
|
Details
|
left 121.8 g (102.1% crude yield) of (±)-3-(2-benzyloxy-5-bromophenyl)-3-phenylpropionic acid methyl ester as a light yellow oil, tlc
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
COC(CC(C1=CC=CC=C1)C1=C(C=CC(=C1)Br)OCC1=CC=CC=C1)=O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |